molecular formula C11H8FNO3 B11880022 Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11880022
M. Wt: 221.18 g/mol
InChI Key: NXCQVOKWSLZEMR-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities. This compound features a fluoro group at the 7-position and a carboxylate ester at the 3-position, contributing to its unique chemical properties and biological efficacy.

  • Molecular Formula : C₁₁H₈FNO₃
  • Molecular Weight : Approximately 241.60 g/mol
  • Structure : The compound has a bicyclic quinoline core, which is significant in various biological applications.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound shows significant antimicrobial properties, particularly against various bacterial strains. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication .
    • Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects :
    • Preliminary research suggests potential anti-inflammatory properties, although further studies are required to fully elucidate these effects.
  • Anticancer Potential :
    • Some investigations have hinted at anticancer activity, particularly against ovarian cancer cells. The mechanism may involve modulation of specific cellular pathways that lead to apoptosis in cancerous cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, demonstrating effective inhibition at concentrations as low as 10 µg/mL for certain strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

Anti-cancer Activity

In vitro studies have shown that this compound can induce apoptosis in ovarian cancer cells. The compound was tested at varying concentrations, revealing significant cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The results indicate a dose-dependent response with increased concentrations leading to decreased cell viability, suggesting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Recent advancements include solvent-free methods and microwave-assisted synthesis techniques that enhance the reaction conditions while minimizing environmental impact .

Properties

IUPAC Name

methyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-4-6(12)2-3-7(9)10(8)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCQVOKWSLZEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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